3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
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Overview
Description
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a bifunctional compound that combines the properties of polyethylene glycol (PEG) and biotin. Polyethylene glycol is a hydrophilic polymer that enhances the solubility and stability of molecules, while biotin is a vitamin that binds strongly to avidin and streptavidin proteins. This compound is widely used in bioconjugation, drug delivery, and molecular biology applications due to its ability to link biomolecules with high specificity and affinity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-PEG4)-N-Biotin-PEG4-acid typically involves the following steps:
Activation of Biotin: Biotin is first activated using N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG4-diamine to form biotin-PEG4-amine.
Coupling with Amino-PEG4-acid: Finally, the biotin-PEG4-amine is coupled with amino-PEG4-acid using carbodiimide chemistry to form the desired compound.
Industrial Production Methods
Industrial production of N-(Amino-PEG4)-N-Biotin-PEG4-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin-NHS ester and PEG4-diamine are synthesized and purified.
Automated Reactors: The coupling reactions are carried out in automated reactors to ensure consistency and efficiency.
Purification: The final product is purified using chromatography techniques to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(Amino-PEG4)-N-Biotin-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxyl group can form amide bonds with primary amines.
PEGylation: The PEG chains can be modified to attach other functional groups.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used to activate biotin for coupling reactions.
Carbodiimides: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Organic Solvents: Such as dimethylformamide (DMF) and dichloromethane (DCM) for reaction media.
Major Products
The major products formed from these reactions include biotinylated PEG derivatives and various bioconjugates used in research and therapeutic applications.
Scientific Research Applications
N-(Amino-PEG4)-N-Biotin-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of N-(Amino-PEG4)-N-Biotin-PEG4-acid involves the following:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin proteins, forming a stable complex.
PEGylation: The PEG chains increase the solubility and stability of the conjugated molecules, reducing immunogenicity and enhancing bioavailability.
Targeted Delivery: The compound can be used to deliver drugs or other therapeutic agents to specific cells or tissues by exploiting the biotin-avidin interaction.
Comparison with Similar Compounds
N-(Amino-PEG4)-N-Biotin-PEG4-acid can be compared with other similar compounds such as:
N-(Amino-PEG2)-N-Biotin-PEG2-acid: Shorter PEG chains, resulting in lower solubility and stability.
N-(Amino-PEG6)-N-Biotin-PEG6-acid: Longer PEG chains, providing higher solubility but potentially more steric hindrance.
Biotin-PEG4-NHS Ester: Lacks the amino group, limiting its use in certain bioconjugation applications.
N-(Amino-PEG4)-N-Biotin-PEG4-acid stands out due to its balanced PEG chain length, providing optimal solubility, stability, and versatility for various applications.
Properties
Molecular Formula |
C31H58N4O12S |
---|---|
Molecular Weight |
710.9 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C31H58N4O12S/c32-6-10-41-14-18-45-22-24-47-20-16-43-12-8-35(7-11-42-15-19-46-23-21-44-17-13-40-9-5-29(37)38)28(36)4-2-1-3-27-30-26(25-48-27)33-31(39)34-30/h26-27,30H,1-25,32H2,(H,37,38)(H2,33,34,39) |
InChI Key |
AZKXAZTWSKMXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)NC(=O)N2 |
Origin of Product |
United States |
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